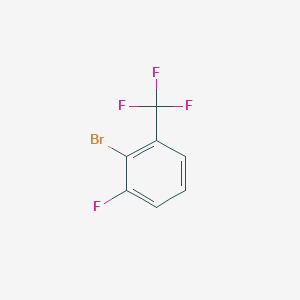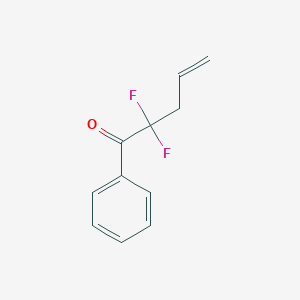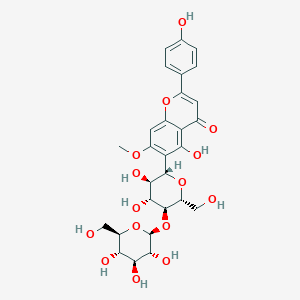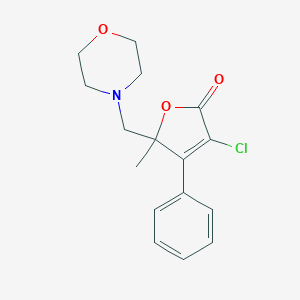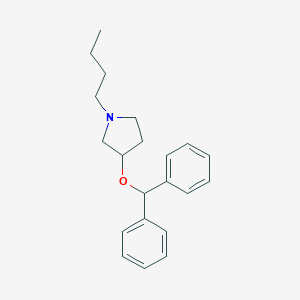
3-(Diphenylmethoxy)-1-butylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diphenylmethoxy)-1-butylpyrrolidine, also known as JNJ-7925476, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.
作用機序
The mechanism of action of 3-(Diphenylmethoxy)-1-butylpyrrolidine involves the blockade of the dopamine D2 receptor. The dopamine D2 receptor is a G protein-coupled receptor that is expressed in the brain and plays a crucial role in the regulation of reward-motivated behavior. The blockade of this receptor by 3-(Diphenylmethoxy)-1-butylpyrrolidine reduces the release of dopamine in the brain, which in turn reduces the reinforcing effects of drugs of abuse.
生化学的および生理学的効果
3-(Diphenylmethoxy)-1-butylpyrrolidine has been found to have significant biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which could have implications for the treatment of addiction and other psychiatric disorders. The compound has also been found to attenuate the development of tolerance to opioids, which could have significant implications for the treatment of chronic pain.
実験室実験の利点と制限
One of the advantages of 3-(Diphenylmethoxy)-1-butylpyrrolidine is its high potency and selectivity for the dopamine D2 receptor. This makes it an ideal tool for studying the role of the dopamine D2 receptor in the regulation of reward-motivated behavior. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For research could focus on the development of more water-soluble analogs of the compound and the study of its potential therapeutic applications.
合成法
The synthesis method of 3-(Diphenylmethoxy)-1-butylpyrrolidine involves the reaction of 1-bromo-3-(diphenylmethoxy)propane with pyrrolidine in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
3-(Diphenylmethoxy)-1-butylpyrrolidine has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D2 receptor, which plays a crucial role in the regulation of reward-motivated behavior. The compound has been shown to reduce the reinforcing effects of cocaine, amphetamine, and other drugs of abuse in animal models. It has also been found to attenuate the development of tolerance to opioids, which could have significant implications for the treatment of chronic pain.
特性
CAS番号 |
102372-32-7 |
|---|---|
製品名 |
3-(Diphenylmethoxy)-1-butylpyrrolidine |
分子式 |
C21H27NO |
分子量 |
309.4 g/mol |
IUPAC名 |
3-benzhydryloxy-1-butylpyrrolidine |
InChI |
InChI=1S/C21H27NO/c1-2-3-15-22-16-14-20(17-22)23-21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20-21H,2-3,14-17H2,1H3 |
InChIキー |
QFGBDMAJXGJVDT-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
同義語 |
3-(Diphenylmethoxy)-1-butylpyrrolidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



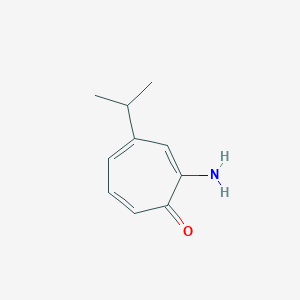
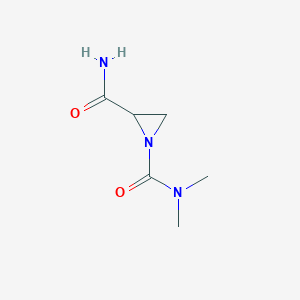
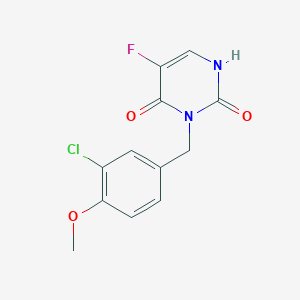
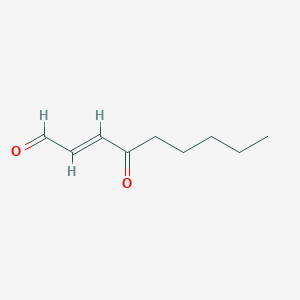
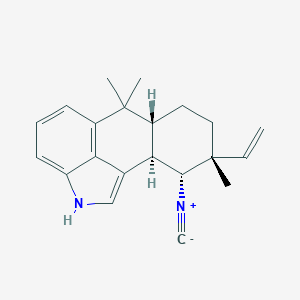
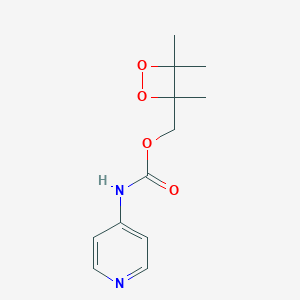

![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)
